N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline
Overview
Description
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline: is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group and an isopropylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline typically involves the alkylation of 4-aminobenzylamine with diethyl sulfate and isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline can undergo oxidation reactions, leading to the formation of corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles such as halides, thiols; reaction temperature around 50-100°C.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N,N-Dimethylethylamine: Another structurally related compound with different alkyl substitutions.
Uniqueness: N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline is unique due to the presence of both diethylamino and isopropylamino groups, which confer distinct chemical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVVSNIAAVGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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